Triepoxycyclohexasilane

Description

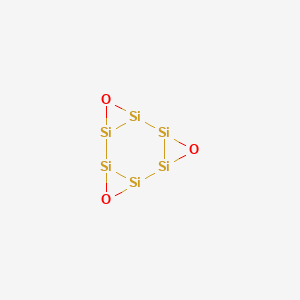

Triepoxycyclohexasilane (TECS) is an organosilicon compound characterized by a cyclohexasilane backbone functionalized with three epoxy groups. Organosilicon compounds like TECS are valued for their thermal stability, chemical resistance, and versatility in cross-linking reactions.

Properties

CAS No. |

3563-81-3 |

|---|---|

Molecular Formula |

O3Si6 |

Molecular Weight |

216.51 g/mol |

InChI |

InChI=1S/O3Si6/c1-4-5(1)7-3-9(7)8-2-6(4)8 |

InChI Key |

IFELOOBDKNXSHL-UHFFFAOYSA-N |

Canonical SMILES |

O1[Si]2[Si]1[Si]3O[Si]3[Si]4[Si]2O4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triepoxycyclohexasilane typically involves the reaction of cyclohexasilane with epoxidizing agents. One common method is the reaction of cyclohexasilane with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Triepoxycyclohexasilane undergoes various chemical reactions, including:

Oxidation: The epoxy groups can be further oxidized to form diols or other oxygen-containing functional groups.

Reduction: Reduction reactions can convert the epoxy groups to hydroxyl groups.

Substitution: The epoxy groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to selectively reduce the epoxy groups.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted cyclohexasilane compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Triepoxycyclohexasilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique electronic properties.

Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and biosensors.

Medicine: this compound derivatives are being explored for their potential use in medical imaging and as therapeutic agents.

Industry: In the electronics industry, this compound is used in the fabrication of semiconductors and other electronic components due to its excellent insulating properties.

Mechanism of Action

The mechanism by which triepoxycyclohexasilane exerts its effects is primarily through the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. The pathways involved include nucleophilic attack on the epoxy groups, leading to the formation of new covalent bonds and the modification of the compound’s structure.

Comparison with Similar Compounds

Hexamethyldisiloxane (HMDS)

Structural and Functional Differences :

- Chemical Class : HMDS is a linear siloxane ([(CH₃)₃Si]₂O) with two trimethylsilyl groups linked by an oxygen atom, contrasting with TECS’s cyclic silane structure and epoxy functionalities.

- Applications : HMDS is widely used as a solvent, lubricant, or precursor in silicone production . TECS’s epoxy groups likely enable its use in cross-linking or resin formulations.

- Regulatory and Safety Data :

| Property | Triepoxycyclohexasilane | Hexamethyldisiloxane |

|---|---|---|

| Structure | Cyclohexasilane + 3 epoxy | Linear siloxane |

| Reactivity | High (epoxy groups) | Low (inert) |

| Primary Use | Polymer cross-linking | Solvent, silicone precursor |

| Flammability | Likely moderate | Flammable (GHS Category 2) |

Hexachlorocyclohexane (HCH)

Structural and Functional Differences :

- Chemical Class : HCH is a chlorinated cyclohexane isomer (C₆H₆Cl₆), structurally distinct from TECS but sharing a six-membered ring framework.

- Applications: HCH isomers (e.g., lindane) were historically used as pesticides but are now restricted due to environmental persistence and toxicity .

- Environmental and Toxicity Data :

| Property | This compound | Hexachlorocyclohexane |

|---|---|---|

| Functional Groups | Epoxy | Chlorine |

| Primary Use | Industrial resins | Banned pesticide |

| Environmental Impact | Likely low | High persistence/toxicity |

| Regulatory Status | Not restricted | Restricted (Stockholm Convention) |

Dexamethasone/Trichlormethiazide Formulation

While pharmacologically distinct, this combination drug highlights differences in application domains:

- Chemical Class : Steroid (dexamethasone) and diuretic (trichlormethiazide) .

- Toxicological Data :

- Regulatory Codes : References to REACH, OECD, and UNRTDG indicate compliance with pharmaceutical safety protocols .

Research Findings and Data Gaps

- TECS-Specific Data : The absence of direct evidence on TECS necessitates extrapolation from structural analogs. Further studies on its reactivity, toxicity (e.g., LD50, EC50), and environmental fate are critical.

- Hexamethyldisiloxane : Its commercial availability and well-documented safety profile make it a benchmark for siloxane comparisons .

- Hexachlorocyclohexane : Serves as a cautionary example for regulating persistent compounds, underscoring the need for proactive TECS ecotoxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.